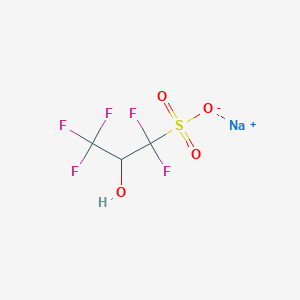
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate
Übersicht
Beschreibung
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H4F5NaO4S. It is known for its unique properties due to the presence of multiple fluorine atoms and a sulfonate group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H4F5OH+NaHSO3→C3H4F5NaO4S+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution can produce various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-chloro-2-hydroxypropanesulfonate
- Sodium 2-hydroxy-3-methoxypropanesulfonate
- Sodium 1,1,3,3,3-pentafluoro-2-methoxypropanesulfonate
Uniqueness
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C3H2F5NaO4S |
|---|---|
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
sodium;1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C3H3F5O4S.Na/c4-2(5,6)1(9)3(7,8)13(10,11)12;/h1,9H,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
MCTUECRIKRXPET-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
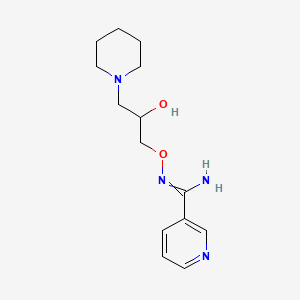
![(S)-1,1-dimethylethyl [1-(fluorocarbonyl)propyl]-carbamate](/img/structure/B8436933.png)
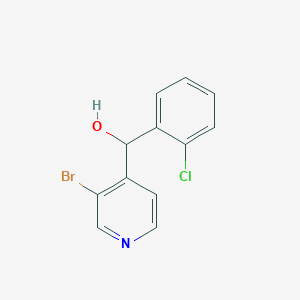
![5-Bromo-2-{[(2-fluorophenyl)methyl]oxy}benzonitrile](/img/structure/B8436959.png)
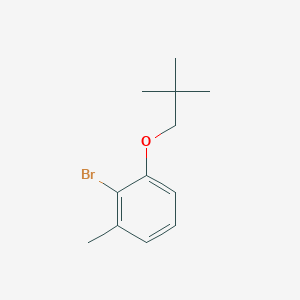
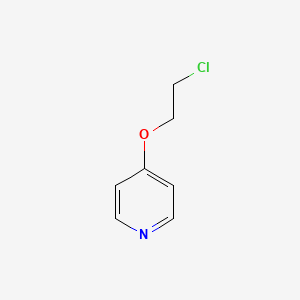
![2-(4-Butyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8436983.png)
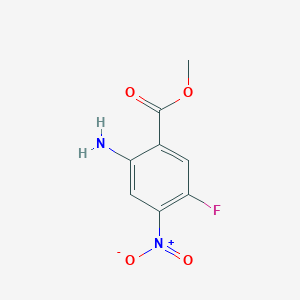
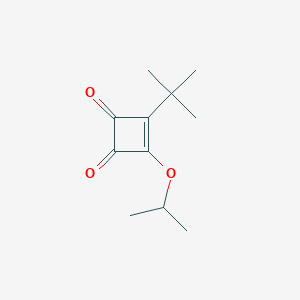
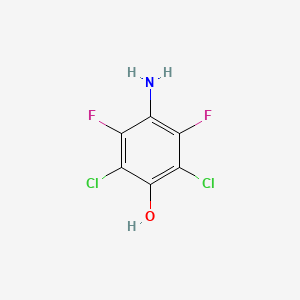
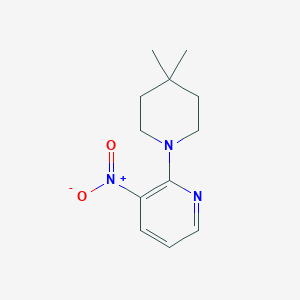
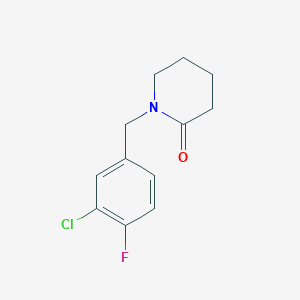
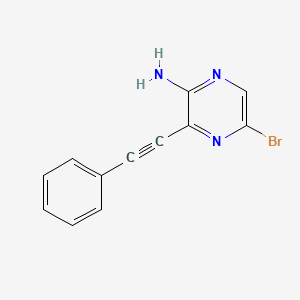
![[1,4]Benzodioxino[2,3-c]pyridazin-3-ylmethanol](/img/structure/B8437023.png)
